molecular formula C13H27P B6354302 Di-tert-butyl(3-methyl-2-butenyl)phosphine CAS No. 1980039-10-8

Di-tert-butyl(3-methyl-2-butenyl)phosphine

Cat. No.: B6354302
CAS No.: 1980039-10-8
M. Wt: 214.33 g/mol
InChI Key: YAWFNMSUKBTQIT-UHFFFAOYSA-N
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Description

Di-tert-butyl(3-methyl-2-butenyl)phosphine is an organophosphorus compound with the molecular formula C13H27P. It is a colorless to almost colorless clear liquid that is sensitive to air and must be stored under inert gas conditions . This compound is used as a ligand in various chemical reactions, particularly in catalysis.

Preparation Methods

Di-tert-butyl(3-methyl-2-butenyl)phosphine can be synthesized through several methods. One common synthetic route involves the reaction of tert-butylphosphine with 3-methyl-2-butenyl chloride under controlled conditions . The reaction typically requires an inert atmosphere and a suitable solvent such as tetrahydrofuran. The product is then purified through distillation or recrystallization.

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Di-tert-butyl(3-methyl-2-butenyl)phosphine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form phosphine oxides. Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reduction reactions can convert phosphine oxides back to phosphines using reducing agents such as lithium aluminum hydride.

    Substitution: It can participate in substitution reactions where the phosphine group is replaced by other functional groups. This is often achieved using halogenating agents like bromine or chlorine.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while substitution reactions can produce a variety of phosphine derivatives.

Scientific Research Applications

Di-tert-butyl(3-methyl-2-butenyl)phosphine has several scientific research applications:

    Chemistry: It is widely used as a ligand in transition metal catalysis, particularly in palladium-catalyzed cross-coupling reactions.

    Biology: While its direct applications in biology are limited, it can be used to synthesize biologically active compounds through catalytic processes.

    Medicine: The compound itself is not typically used in medicine, but its derivatives and the compounds synthesized using it can have pharmaceutical applications.

    Industry: In the chemical industry, it is used to produce fine chemicals and intermediates for various applications, including agrochemicals and materials science.

Mechanism of Action

The mechanism by which di-tert-butyl(3-methyl-2-butenyl)phosphine exerts its effects is primarily through its role as a ligand in catalysis. It coordinates with transition metals to form complexes that facilitate various chemical transformations. The phosphine ligand stabilizes the metal center and can influence the reactivity and selectivity of the catalytic process .

Comparison with Similar Compounds

Di-tert-butyl(3-methyl-2-butenyl)phosphine can be compared with other similar phosphine ligands:

The uniqueness of this compound lies in its specific steric and electronic properties, which can be fine-tuned for particular catalytic applications.

Properties

IUPAC Name

ditert-butyl(3-methylbut-2-enyl)phosphane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H27P/c1-11(2)9-10-14(12(3,4)5)13(6,7)8/h9H,10H2,1-8H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAWFNMSUKBTQIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCP(C(C)(C)C)C(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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